Cas no 38952-61-3 (N,N-Dimethylmorpholine-4-carboxamide)

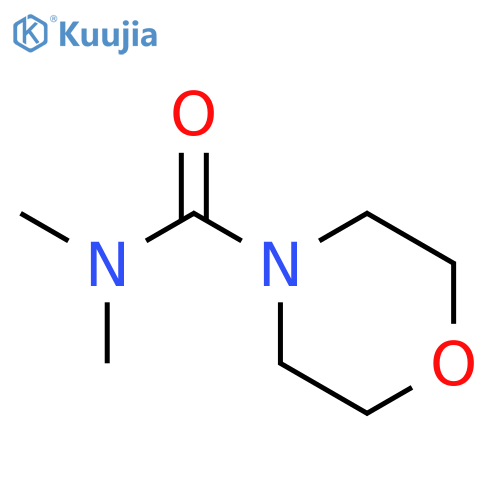

38952-61-3 structure

商品名:N,N-Dimethylmorpholine-4-carboxamide

CAS番号:38952-61-3

MF:C7H14N2O2

メガワット:158.198261737823

MDL:MFCD02859873

CID:1034791

PubChem ID:3411496

N,N-Dimethylmorpholine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N,N-Dimethylmorpholine-4-carboxamide

- 4-MORPHOLINECARBOXAMIDE, N,N-DIMETHYL

- N,N-dimethyl-4-Morpholinecarboxamide

- 4-(Dimethylcarbamoyl)morpholine

- 4-Morpholinecarboxamide, N,N-dimethyl-

- 4-dimethylcarbamoylmorpholine

- KFCXHZRPFJLAND-UHFFFAOYSA-N

- 4-Morpholinecarboxamide,N,N-dimethyl

- AK131024

- DTXSID90392229

- AMY39887

- DS-6835

- MFCD02859873

- DB-308805

- 38952-61-3

- SY108638

- SCHEMBL3636907

- CS-0151343

- O12005

- AKOS016014692

-

- MDL: MFCD02859873

- インチ: 1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3

- InChIKey: KFCXHZRPFJLAND-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])C([H])([H])N(C(N(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 158.105527694g/mol

- どういたいしつりょう: 158.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 32.8

じっけんとくせい

- 密度みつど: 1.101±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 104-105 ºC

- ふってん: 270.0±33.0 ºC (760 Torr),

- フラッシュポイント: 117.1±25.4 ºC,

- ようかいど: 微溶性(22 g/l)(25ºC)、

N,N-Dimethylmorpholine-4-carboxamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

N,N-Dimethylmorpholine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A277389-5g |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 95% | 5g |

$28.0 | 2025-02-22 | |

| Ambeed | A277389-25g |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 95% | 25g |

$85.0 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ614-5g |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 95+% | 5g |

730.0CNY | 2021-07-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17630-250mg |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 95% | 250mg |

¥65.0 | 2023-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221983-250mg |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 98% | 250mg |

¥52.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221983-25g |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 98% | 25g |

¥943.00 | 2024-05-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17630-1g |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 95% | 1g |

¥63.0 | 2024-07-15 | |

| eNovation Chemicals LLC | D548662-1g |

N,N-DiMethylMorpholine-4-carboxaMide |

38952-61-3 | 97% | 1g |

$100 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ614-200mg |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 95+% | 200mg |

65.0CNY | 2021-07-14 | |

| TRC | D480383-50mg |

N,N-Dimethylmorpholine-4-carboxamide |

38952-61-3 | 50mg |

65.00 | 2021-08-14 |

N,N-Dimethylmorpholine-4-carboxamide 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

38952-61-3 (N,N-Dimethylmorpholine-4-carboxamide) 関連製品

- 38952-62-4(Dimorpholinomethanone)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 61549-49-3(9-Decenenitrile)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38952-61-3)N,N-Dimethylmorpholine-4-carboxamide

清らかである:99%

はかる:25g

価格 ($):178.0